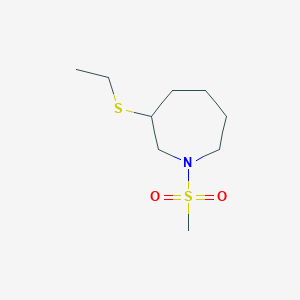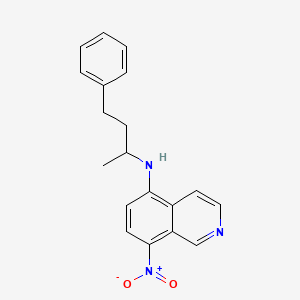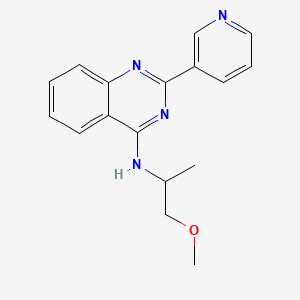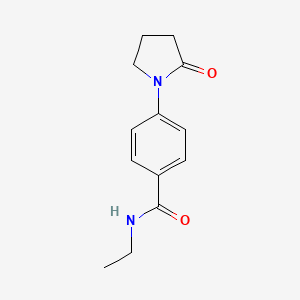![molecular formula C14H16N4O2 B7564345 N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7564345.png)
N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a potent and selective inhibitor of the mutated EGFR, which is commonly found in non-small cell lung cancer (NSCLC) patients. AZD-9291 has shown promising results in preclinical and clinical studies, making it a potential therapeutic option for NSCLC patients.
Mécanisme D'action
N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide selectively binds to the mutated EGFR, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and survival in NSCLC cells with EGFR mutations.
Biochemical and Physiological Effects
N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with EGFR mutations. It also reduces tumor growth and metastasis in preclinical models. In clinical trials, N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide has demonstrated a favorable safety profile, with manageable adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide in lab experiments include its high potency and selectivity for mutated EGFR, as well as its favorable safety profile. However, its limitations include the need for careful monitoring of drug resistance and the potential for off-target effects.
Orientations Futures
For N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide research include the investigation of its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, the development of biomarkers to predict response to N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide and the identification of mechanisms of resistance to the drug are important areas of research. Finally, the exploration of its potential for the treatment of other cancers with EGFR mutations, such as head and neck cancer, is a promising avenue of investigation.
Méthodes De Synthèse
The synthesis of N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with (S)-azetidine-2-carboxylic acid, followed by coupling with 4-(chloro)-N-(2-(isopropylamino)ethyl)-3-(trifluoromethyl)benzamide. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR mutations. In a phase I study, N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide demonstrated a response rate of 51% in NSCLC patients with the T790M mutation, which is resistant to first-generation EGFR TKIs. In a subsequent phase II study, N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide showed an overall response rate of 61% in NSCLC patients with the T790M mutation.
Propriétés
IUPAC Name |
N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9(14(20)18-7-4-8-18)15-13(19)12-10-5-2-3-6-11(10)16-17-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGGHICAYBBYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(4-pyrazin-2-yloxypiperidin-1-yl)acetamide](/img/structure/B7564267.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7564274.png)
![7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline](/img/structure/B7564280.png)
![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7564300.png)
![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7564304.png)
![Ethyl 2-[3-(oxolan-2-yl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7564307.png)
![2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B7564310.png)
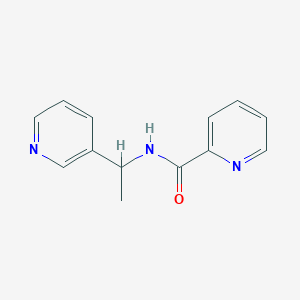
![N-[1-[1-(4-chlorophenyl)ethylamino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7564327.png)
![1-(2,5-dichlorobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7564332.png)
